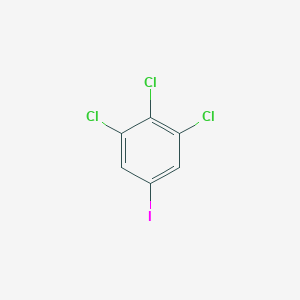

1,2,3-Trichloro-5-iodobenzene

Overview

Description

Scientific Research Applications

Synthesis and Recyclability in Organic Chemistry

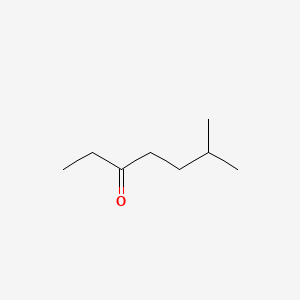

The compound 1,2,3-Trichloro-5-iodobenzene and its derivatives have been utilized in organic chemistry for the synthesis of other complex molecules. For instance, a derivative, 2,4,6-tris[(4-iodo)phenoxy)]-1,3,5-triazine, was synthesized and used as a recyclable ‘iodoarene’ for α-tosyloxylation of enolizable ketones. This process highlighted the compound's potential in facilitating reactions and its recyclability due to its insolubility in certain solvents, adding an element of sustainability in chemical processes (Thorat et al., 2014).Inhibitory Activity against Acidic Corrosion of Steels

Derivatives of 1,2,3-Trichloro-5-iodobenzene have been synthesized with potential inhibitory activity against the acidic corrosion of steels. These compounds include 1,4-disubstituted 1,2,3-triazoles synthesized from compounds such as 1-(azidomethyl)-4-iodobenzene. Their corrosion inhibiting properties were determined through electrochemical techniques, indicating the compound's potential in material science and engineering (Negrón-Silva et al., 2013).Ring-opening Dichlorination in Organic Synthesis

The compound has been involved in the ring-opening 1,3-dichlorination of donor-acceptor cyclopropanes using iodobenzene dichloride, resulting in products bearing chlorine atoms. This process demonstrates the compound's application in the generation of diverse organic products with different donor and acceptor groups, showcasing its versatility in synthetic organic chemistry (Garve et al., 2014).Mechanistic Studies in Electrochemical Processes

Mechanistic studies involving the electrochemical reductive cleavage of carbon-halogen bonds in derivatives of 1,2,3-Trichloro-5-iodobenzene, such as the carbon-iodine bond in 5-bromo-1,3-dichloro-2-iodobenzene, have been conducted. These studies, using the Marcus theory of heterogeneous outer sphere electron transfer, shed light on the detailed mechanisms of electrochemical processes in organic compounds (Prasad & Sangaranarayanan, 2004).Applications in Polymer Chemistry and Material Science

Compounds like 1,3,5-trichloro-2,4,6-trifluorobenzene, related to 1,2,3-Trichloro-5-iodobenzene, have been used in polymer chemistry. For instance, their triazidation and subsequent reactions have implications in creating photoactive cross-linking reagents for polymer chemistry and as starting materials in the synthesis of organic magnetic materials (Chapyshev & Chernyak, 2013).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

1,2,3-trichloro-5-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3I/c7-4-1-3(10)2-5(8)6(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVAULXUQOQCUSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300870 | |

| Record name | 1,2,3-trichloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3-Trichloro-5-iodobenzene | |

CAS RN |

64634-61-3 | |

| Record name | NSC139587 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139587 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-trichloro-5-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

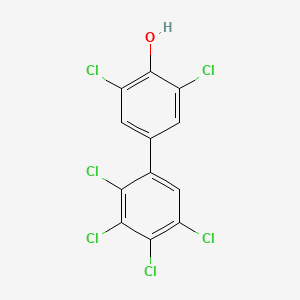

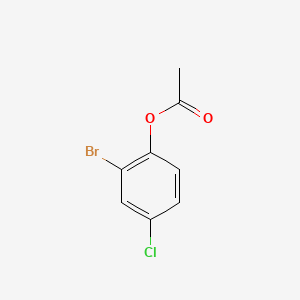

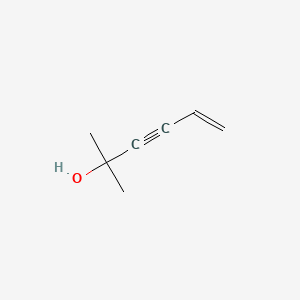

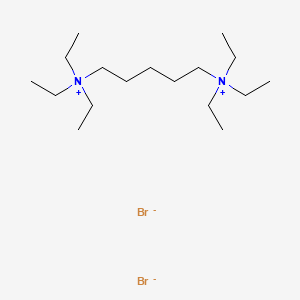

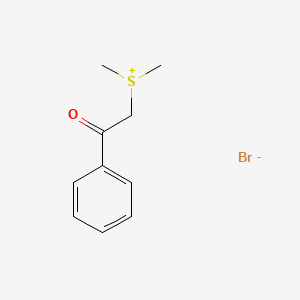

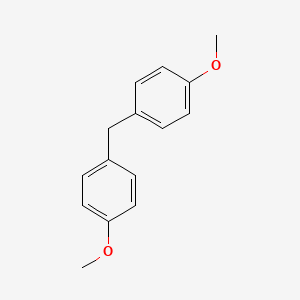

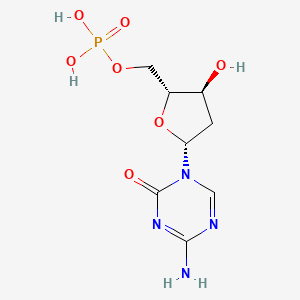

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.